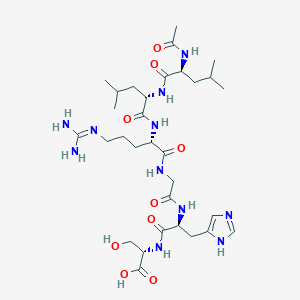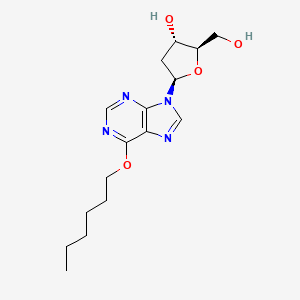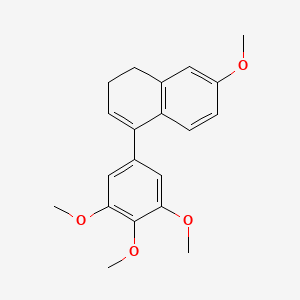![molecular formula C21H14O B14255752 Methanone, phenyl[2-(phenylethynyl)phenyl]- CAS No. 221458-86-2](/img/structure/B14255752.png)
Methanone, phenyl[2-(phenylethynyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, phenyl[2-(phenylethynyl)phenyl]- is an organic compound with a complex structure that includes phenyl and phenylethynyl groups attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Methanone, phenyl[2-(phenylethynyl)phenyl]- involves the photoredox-catalyzed cascade annulation of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides. This reaction is carried out at ambient temperature and results in the formation of benzothiophenes and benzoselenophenes in moderate to good yields .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Methanone, phenyl[2-(phenylethynyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the methanone core.
Substitution: The phenyl and phenylethynyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Methanone, phenyl[2-(phenylethynyl)phenyl]- include sulfonyl chlorides, silver acetate, and tert-butyl hydroperoxide (TBHP). These reactions are typically carried out under ambient conditions or with mild heating .
Major Products
The major products formed from the reactions of Methanone, phenyl[2-(phenylethynyl)phenyl]- include benzothiophenes and benzoselenophenes, which are obtained through photoredox-catalyzed cascade annulation reactions .
Aplicaciones Científicas De Investigación
Methanone, phenyl[2-(phenylethynyl)phenyl]- has several scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of Methanone, phenyl[2-(phenylethynyl)phenyl]- involves its interaction with molecular targets through photoredox catalysis. The compound undergoes radical cascade addition and cyclization sequences, leading to the formation of complex polyheterocyclic arenes. These reactions are facilitated by the presence of specific catalysts and reagents, which help in the formation of the desired products .
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (2-methylphenyl)phenyl-: This compound has a similar methanone core but with a methylphenyl group instead of a phenylethynyl group.
[2-(2-phenylethynyl)phenyl]methanol: This compound features a phenylethynyl group attached to a methanol core.
Uniqueness
Methanone, phenyl[2-(phenylethynyl)phenyl]- is unique due to its specific structure, which includes both phenyl and phenylethynyl groups. This unique arrangement allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
221458-86-2 |
|---|---|
Fórmula molecular |
C21H14O |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
phenyl-[2-(2-phenylethynyl)phenyl]methanone |
InChI |
InChI=1S/C21H14O/c22-21(19-12-5-2-6-13-19)20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1-14H |
Clave InChI |
ZDMBWRVNJKHIAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)

![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)
![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)
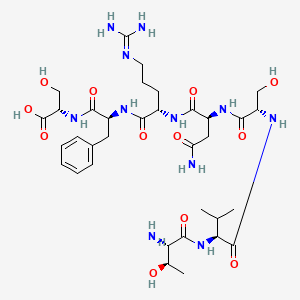

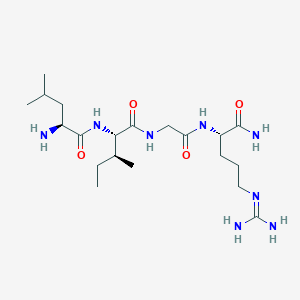
![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
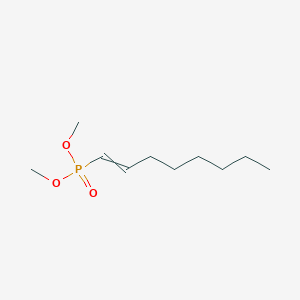
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)
